molecular formula C7H10N2O B1428849 1-(4-Methylpyrimidin-5-yl)ethanol CAS No. 1339089-57-4

1-(4-Methylpyrimidin-5-yl)ethanol

Cat. No.: B1428849
CAS No.: 1339089-57-4
M. Wt: 138.17 g/mol
InChI Key: SHWJOHVKWIFYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpyrimidin-5-yl)ethanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylpyrimidin-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWJOHVKWIFYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylpyrimidin-5-yl)ethanol is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O, with a molecular weight of approximately 150.18 g/mol. The compound features a pyrimidine ring substituted with a hydroxyl group, which may contribute to its biological activity by facilitating interactions with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signal transduction processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating several derivatives found that compounds similar to this structure showed moderate to good activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

CompoundPathogen TestedActivity Level
This compoundS. aureusModerate
This compoundE. coliModerate

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cells, demonstrating significant cytotoxic effects .

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that at varying concentrations, the compound reduced cell viability significantly, suggesting its potential as an anticancer agent.

Study Findings:

  • HeLa Cells : IC50 value of approximately 25 µM.
  • A549 Cells : IC50 value of approximately 30 µM.

These findings support the hypothesis that this compound may serve as a lead compound in developing new therapeutic agents targeting cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methylpyrimidin-5-yl)ethanol
Reactant of Route 2
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1-(4-Methylpyrimidin-5-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.